Eprosartan-d3

Description

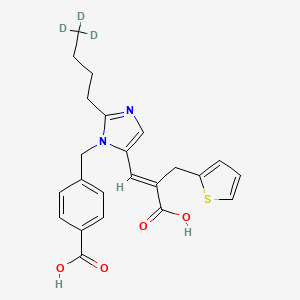

Structure

3D Structure

Properties

IUPAC Name |

4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAFUQRIXKEMV-FDKNJLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eprosartan-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Eprosartan-d3, the deuterated analog of the angiotensin II receptor antagonist, Eprosartan. This guide covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its use in a research setting, particularly in bioanalytical applications.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Eprosartan, where three hydrogen atoms on the terminal methyl group of the butyl side chain have been replaced with deuterium.[1][2] This substitution results in a molecular weight increase of approximately 3 Da compared to the parent compound. Its primary application in research is as an internal standard for the quantitative analysis of Eprosartan in biological matrices by mass spectrometry.[3]

| Property | Value | Reference |

| IUPAC Name | 4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid | [1] |

| Molecular Formula | C₂₃H₂₁D₃N₂O₄S | [2] |

| Molecular Weight | 427.53 g/mol | [1][4] |

| CAS Number | 1185243-70-2 | [4] |

| Canonical SMILES | [2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | [1] |

| Melting Point | 255-257°C | [5] |

| Boiling Point | 660.6 ± 55.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [5] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Eprosartan, the non-deuterated parent compound, is a selective and competitive antagonist of the angiotensin II type 1 (AT₁) receptor.[6][7] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[6]

By blocking the AT₁ receptor, Eprosartan prevents angiotensin II from exerting its physiological effects, which include:

-

Vasoconstriction: Inhibition of angiotensin II-mediated vasoconstriction leads to vasodilation and a reduction in total peripheral resistance.[8]

-

Aldosterone Secretion: Eprosartan blocks the stimulation of aldosterone secretion from the adrenal gland, which reduces sodium and water retention.[6]

-

Sympathetic Nervous System Inhibition: Eprosartan has been shown to inhibit norepinephrine production, which further contributes to the reduction of blood pressure.[7][8]

The deuteration in this compound does not alter its pharmacological mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would follow a similar pathway to that of Eprosartan, with the introduction of the deuterated butyl group at an early stage. A plausible synthetic route is outlined below, based on known synthetic methods for Eprosartan.[9]

-

Preparation of Deuterated Precursor: The synthesis would begin with a deuterated butyl precursor, such as 1-bromo-4,4,4-trideuteriobutane, which can be prepared from commercially available deuterated starting materials.

-

Imidazole Ring Formation: The deuterated butyl group is introduced during the formation of the 2-butyl-imidazole ring system.

-

Functionalization and Coupling: Subsequent steps involve the formylation of the imidazole ring, followed by coupling with other key intermediates, such as a protected carboxybenzyl bromide and a thiophene-containing acrylic acid derivative.[9]

-

Deprotection and Purification: The final steps involve the hydrolysis of any protecting groups to yield this compound, followed by purification, typically by recrystallization or chromatography.

Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS

This compound is ideally suited as an internal standard for the quantification of Eprosartan in biological samples due to its similar chemical and physical properties and co-elution with the analyte, while being distinguishable by mass spectrometry.[10]

Objective: To determine the concentration of Eprosartan in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

-

Eprosartan analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 5 µm particle size)[10]

Procedure:

-

Standard and Internal Standard Preparation:

-

Prepare stock solutions of Eprosartan and this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of Eprosartan by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 5 to 2000 ng/mL).[10]

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation): [10]

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions (Positive ESI mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Monitor the following multiple reaction monitoring (MRM) transitions:

-

Eprosartan: Precursor ion (Q1) m/z 425.1 → Product ion (Q3) m/z (a characteristic fragment)

-

This compound: Precursor ion (Q1) m/z 428.1 → Product ion (Q3) m/z (corresponding fragment to Eprosartan)

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Eprosartan and this compound.

-

Calculate the peak area ratio (Eprosartan / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Eprosartan standards.

-

Determine the concentration of Eprosartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. rjptonline.org [rjptonline.org]

- 2. anapharmbioanalytics.com [anapharmbioanalytics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of a novel impurity in bulk drug eprosartan by ESI/MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. EPROSARTAN synthesis - chemicalbook [chemicalbook.com]

- 10. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Eprosartan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Eprosartan-d3, a deuterated internal standard for the angiotensin II receptor antagonist, Eprosartan. This document details the proposed synthetic route, including experimental protocols for key transformations, and presents relevant data in a structured format. The synthesis is designed to be practical for researchers in drug development and related fields.

Introduction

Eprosartan is a potent, orally active, non-peptide angiotensin II receptor antagonist used in the management of hypertension.[1] Isotopic labeling of pharmaceuticals, such as with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. This compound, specifically labeled on the terminal methyl group of the butyl side chain, serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, allowing for accurate differentiation from the unlabeled drug. This guide outlines a robust synthetic approach to obtain this compound with high isotopic purity.

Proposed Synthetic Pathway

The synthesis of this compound is strategically designed to incorporate the deuterium label at an early and efficient stage. The overall synthetic workflow is depicted below.

References

Eprosartan-d3: A Technical Guide to the Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certification, analysis, and purity assessment of Eprosartan-d3, a deuterium-labeled stable isotope of Eprosartan. This compound is a critical reference standard used in bioanalytical and pharmacokinetic (PK) studies, typically as an internal standard for the quantification of Eprosartan in biological matrices.[1][2] Ensuring the purity and identity of this reference material is paramount for generating accurate and reproducible data in drug development.

This document outlines the typical specifications found on a Certificate of Analysis (CoA), details the experimental protocols for key analytical techniques, and presents the data in a structured format for clarity and ease of comparison.

The Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that confirms the material's identity, purity, and quality. It serves as a guarantee that the reference standard meets the required specifications for its intended analytical use. While specific values may vary by manufacturer, a typical CoA will include the data summarized below.

Data Presentation

Table 1: Typical Certificate of Analysis Specifications for this compound

| Parameter | Typical Specification / Method | Description |

| Identification | Confirms the chemical structure and identity of the compound. | |

| ¹H-NMR | Conforms to Structure | Verifies the molecular structure and the position of the deuterium labels. |

| Mass Spectrometry (MS) | Conforms to Structure | Confirms the molecular weight of the deuterated compound (C₂₃H₂₁D₃N₂O₄S, MW: ~427.53 g/mol ).[2][3] |

| Purity & Impurities | Quantifies the purity of the compound and identifies any impurities. | |

| Purity by HPLC | ≥98%[4] | Determines the percentage of the main compound relative to impurities using High-Performance Liquid Chromatography. |

| Isotopic Purity (by MS) | ≥99% Deuterium Incorporation | Measures the percentage of the deuterated molecule versus the unlabeled Eprosartan. |

| Residual Solvents (GC) | Meets USP <467> or ICH Q3C limits | Quantifies any remaining solvents from the synthesis and purification process. |

| Water Content (Karl Fischer) | Report Value | Measures the amount of water present in the material. |

| Physical Properties | Describes the physical characteristics of the material. | |

| Appearance | White to Off-White Crystalline Solid[5] | A visual description of the physical form of the compound. |

| Solubility | Soluble in DMSO, Methanol[4][5] | Provides information on suitable solvents for preparing stock solutions. |

Experimental Protocols for Purity and Identity

The certification of this compound relies on a combination of chromatographic and spectroscopic techniques. The most critical of these are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity and isotopic purity confirmation.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for determining the purity of Eprosartan and its related substances.[6] Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from any degradation products or process-related impurities.[7]

Table 2: Summary of Published RP-HPLC Methods for Eprosartan Analysis

| Column | Mobile Phase | Flow Rate | Detection (UV) | Retention Time (min) | Reference |

| Phenomenex C18 (250 x 4.6 mm, 5 µm) | 0.5% Formic Acid : Methanol : Acetonitrile (80:25:20, v/v/v) | 1.0 mL/min | 232 nm | 7.64 | [7] |

| C18 (250 x 4.6 mm, 5 µm) | Methanol : Acetonitrile : 0.02M KH₂PO₄ Buffer (pH 6.85) (45:45:10, v/v/v) | 1.0 mL/min | 232 nm | 7.1 | [8] |

| Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 1% Diethylamine : 1% Glacial Acetic Acid (13:3:4, v/v/v) | 0.6 mL/min | 242 nm | 4.76 | [9] |

| Agilent Eclipse XBD-C18 (150 x 4.6 mm, 5 µm) | 20mM KH₂PO₄ Buffer : Methanol (80:20, v/v) | 1.0 mL/min | 225 nm | 4.75 | [10] |

Detailed HPLC Protocol (Generalized)

This protocol represents a typical stability-indicating HPLC method for this compound purity analysis, adapted from published literature.[7][8]

1. Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.02M potassium dihydrogen orthophosphate buffer (pH adjusted to 6.85 with phosphoric acid) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 232 nm.[8]

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

-

Test Solution: Prepare the sample to be analyzed at the same concentration as the Standard Solution.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system peaks interfere.

-

Inject the Standard Solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

-

Inject the Test Solution in duplicate.

-

Calculate the purity by the area normalization method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of this compound and to aid in the identification of any unknown impurities.[11][12]

Detailed LC-MS Protocol (Generalized)

1. Instrumentation:

-

An HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[11]

2. LC Conditions:

-

Column: C18, 50 x 2.0 mm, 5 µm particle size.

-

Mobile Phase: A gradient of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B).[11]

-

Flow Rate: 0.4 mL/min.

3. MS Conditions:

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Scan Mode: Full scan to detect all ions within a specified mass range (e.g., 100-600 m/z).

-

Precursor Ion (for MS/MS): m/z ~428 (for [M+H]⁺ of this compound).

-

Analysis: Confirm the presence of the parent ion at the expected mass-to-charge ratio. For structural confirmation, perform MS/MS fragmentation and compare the resulting spectrum to that of an unlabeled Eprosartan standard, accounting for the mass shift due to deuterium labeling.

Mandatory Visualizations

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the analysis and certification of an this compound reference standard.

Caption: Workflow for the certification of an this compound reference standard.

Caption: Relationship between analytical techniques and key quality attributes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. e-lactancia.org [e-lactancia.org]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. tsijournals.com [tsijournals.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]

Eprosartan-d3 Mass Spectrometry Fragmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Eprosartan-d3. It is designed to assist researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalytical method development in understanding the fragmentation behavior of this deuterated internal standard. This document outlines detailed experimental protocols, presents fragmentation data in a clear, tabular format, and includes visualizations of the Eprosartan signaling pathway and a typical experimental workflow.

Introduction to Eprosartan and its Deuterated Analog

Eprosartan is a selective, non-biphenyl, non-tetrazole angiotensin II receptor antagonist used in the management of hypertension.[1] this compound is a stable isotope-labeled version of Eprosartan, which serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry. The three deuterium atoms are located on the terminal methyl group of the butyl side chain, providing a +3 Da mass shift from the parent compound.[2][3] Understanding the fragmentation pattern of this compound is critical for developing robust and reliable LC-MS/MS methods for its detection and quantification in various biological matrices.

Mass Spectrometry Fragmentation Pattern

The fragmentation of Eprosartan and its d3 analog can be analyzed in both positive and negative ionization modes. The location of the deuterium atoms on the butyl chain influences the mass-to-charge ratio (m/z) of fragments containing this moiety.

Positive Ion Mode Fragmentation

In positive ion mode (ESI+), Eprosartan and this compound are typically observed as protonated molecules, [M+H]+. Collision-induced dissociation (CID) of the parent ion leads to several characteristic fragment ions. The proposed fragmentation pathways for Eprosartan often involve initial losses of small neutral molecules like water (H₂O) and carbon monoxide (CO), followed by cleavages at the imidazole ring and the acrylic acid side chain.

One of the major fragmentation routes involves the cleavage of the thiophene moiety. Another significant pathway involves the loss of the entire butyl group. For this compound, any fragment retaining the butyl chain will exhibit a +3 Da mass shift compared to the corresponding fragment of the unlabeled Eprosartan.

Table 1: Key Fragment Ions of Eprosartan and this compound in Positive Ion Mode (ESI+)

| Precursor Ion (m/z) | Proposed Fragment Structure/Description | Eprosartan Fragment (m/z) | This compound Fragment (m/z) |

| 425.1 | [M+H]⁺ | 425.1 | 428.1 |

| 407.1 | [M+H - H₂O]⁺ | 407.1 | 410.1 |

| 379.1 | [M+H - H₂O - CO]⁺ | 379.1 | 382.1 |

| 341.1 | [M+H - Thiophene]⁺ | 341.1 | 344.1 |

| 297.1 | [M+H - Thiophene - CO₂]⁺ | 297.1 | 300.1 |

| 207.1 | [Fragment from m/z 297.1] | 207.1 | 207.1 |

Negative Ion Mode Fragmentation

In negative ion mode (ESI-), Eprosartan and this compound are observed as deprotonated molecules, [M-H]⁻. The fragmentation in this mode is often characterized by the loss of carbon dioxide (CO₂) from the carboxylic acid groups.

Table 2: Key Fragment Ions of Eprosartan and this compound in Negative Ion Mode (ESI-)

| Precursor Ion (m/z) | Proposed Fragment Structure/Description | Eprosartan Fragment (m/z) | This compound Fragment (m/z) |

| 423.1 | [M-H]⁻ | 423.1 | 426.1 |

| 379.1 | [M-H - CO₂]⁻ | 379.1 | 382.1 |

| 335.1 | [M-H - 2CO₂]⁻ | 335.1 | 338.1 |

Experimental Protocols

The following protocols are generalized methodologies for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These should be optimized for specific instrumentation and matrices.

Sample Preparation

For biological matrices such as plasma or urine, protein precipitation is a common and effective method for sample cleanup.[1]

-

Protein Precipitation:

-

To 100 µL of plasma/urine sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

-

Liquid-Liquid Extraction (LLE):

-

To 500 µL of plasma/urine sample, add the internal standard (this compound) and an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).[4]

-

Vortex vigorously for 2-3 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is typically used for the separation of Eprosartan (e.g., 50 mm x 2.0 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient or isocratic elution can be employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintained at around 40°C to ensure reproducible retention times.[4]

Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Eprosartan and this compound should be optimized based on the most intense and specific fragment ions.

-

Example Positive Mode MRM Transitions for this compound:

-

Q1: 428.1 (Precursor Ion) -> Q3: 382.1 (Product Ion)

-

Q1: 428.1 (Precursor Ion) -> Q3: 344.1 (Product Ion)

-

-

Example Negative Mode MRM Transitions for this compound:

-

Q1: 426.1 (Precursor Ion) -> Q3: 382.1 (Product Ion)

-

Q1: 426.1 (Precursor Ion) -> Q3: 338.1 (Product Ion)

-

-

-

Ion Source Parameters:

-

IonSpray Voltage: ~5500 V (positive mode), ~-4500 V (negative mode)

-

Temperature: ~500°C

-

Curtain Gas, Nebulizer Gas, and Collision Gas: Optimized for the specific instrument.

-

Visualizations

Eprosartan Signaling Pathway

Eprosartan functions by blocking the Angiotensin II Type 1 (AT1) receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and other physiological effects.[5]

Caption: Eprosartan's mechanism of action via AT1 receptor blockade.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a drug from a biological sample using an internal standard.

References

- 1. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eprosartan D3 | SynZeal [synzeal.com]

- 4. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]

- 5. go.drugbank.com [go.drugbank.com]

Eprosartan-d3: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Eprosartan-d3, an isotopically labeled version of the angiotensin II receptor antagonist, Eprosartan. This document is intended to be a comprehensive resource, detailing its structural and physicochemical characteristics, providing established experimental protocols for its analysis, and illustrating its mechanism of action.

Core Physical and Chemical Data

This compound is a deuterated analog of Eprosartan, where three hydrogen atoms on the terminal methyl group of the butyl chain have been replaced with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification. The physical and chemical properties are largely comparable to the non-deuterated parent compound.

General and Calculated Properties

The following tables summarize the key physical and chemical data for this compound and its parent compound, Eprosartan.

| Identifier | This compound | Reference(s) |

| IUPAC Name | 4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid | [1][2] |

| CAS Number | 1185243-70-2 | [1] |

| Molecular Formula | C₂₃H₂₁D₃N₂O₄S | [2][3] |

| Molecular Weight | 427.53 g/mol | [1][3] |

| Exact Mass | 427.16450866 Da | [1] |

| Calculated Physicochemical Property | Value | Reference(s) |

| XLogP3-AA | 4.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Topological Polar Surface Area | 121 Ų | [1] |

Experimental Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 260-261 °C | [] |

| Boiling Point | 660.6 ± 55.0 °C at 760 mmHg | [] |

| Solubility | Soluble in DMSO. The mesylate salt is soluble in ethanol (~1 mg/mL) and DMSO/DMF (~30 mg/mL), and sparingly soluble in aqueous buffers. | [] |

| pKa (Strongest Acidic) | 3.47 (Eprosartan) | [5] |

| pKa (Strongest Basic) | 6.67 (Eprosartan) | [5] |

Mechanism of Action: Angiotensin II Receptor Blockade

Eprosartan exerts its antihypertensive effects by selectively and competitively blocking the Angiotensin II Type 1 (AT₁) receptor.[6] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By inhibiting the binding of Angiotensin II to the AT₁ receptor, Eprosartan prevents vasoconstriction, reduces aldosterone secretion, and consequently lowers blood pressure.[6]

References

Commercial Suppliers of Eprosartan-d3 Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for the Eprosartan-d3 reference standard. It includes a summary of suppliers, detailed experimental protocols for its use in analytical methods, and a visualization of the relevant biological signaling pathway. This compound is the deuterium-labeled form of Eprosartan, a potent and selective angiotensin II receptor antagonist.[1] It serves as an ideal internal standard for bioanalytical methods, particularly in pharmacokinetic and metabolic studies, due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass difference for mass spectrometric detection.[2]

Commercial Availability of this compound

This compound is available from several reputable suppliers of reference standards and research chemicals. The following table summarizes key information for some of the prominent commercial sources. Please note that availability and product specifications are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name/Code | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| SynZeal | Eprosartan D3 (SZ-E017D01) | Not explicitly provided | C₂₃H₂₁D₃N₂O₄S | 427.53 | Supplied with a Certificate of Analysis (COA) and analytical data.[3] |

| LGC Standards | This compound (TRC-E590102) | 1185243-70-2 | C₂₃H₂₁D₃N₂O₄S | 427.53 | Labelled Eprosartan for use as an internal standard.[4] |

| MedchemExpress | This compound (HY-117743S) | 1185243-70-2 | C₂₃H₂₁D₃N₂O₄S | 427.53 | Deuterium labeled Eprosartan for research use.[2] |

| Sapphire Bioscience | This compound (TRC-E590102) | 1185243-70-2 | Not explicitly provided | Not explicitly provided | Sourced from Toronto Research Chemicals.[5] |

| Santa Cruz Biotechnology | This compound | 1185243-70-2 | C₂₃H₂₁D₃N₂O₄S | 427.53 | Biochemical for research purposes. |

| Simson Pharma Limited | This compound | Unlabeled: 133040-01-4 | C₂₃H₂₁D₃N₂O₄S | 427.53 | Supplied with a Certificate of Analysis. |

Experimental Protocols: Bioanalysis of Eprosartan using this compound

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Eprosartan in biological matrices like plasma and urine. The following protocols are based on established methods for Eprosartan analysis and are directly applicable when using this compound as an internal standard.[6][7]

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of Eprosartan from plasma samples.[6]

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

0.5% Formic Acid in Water

-

This compound internal standard stock solution (e.g., 1 µg/mL in methanol)

-

-

Procedure:

-

To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard stock solution and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the LC-MS/MS system.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are typical LC-MS/MS conditions for the analysis of Eprosartan. The mass transitions for this compound should be adjusted based on its molecular weight.

-

Liquid Chromatography:

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Eprosartan: m/z 425.1 → 207.1

-

This compound (Internal Standard): m/z 428.1 → 210.1 (Predicted)

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used to achieve maximum sensitivity and specificity.

-

Mechanism of Action: Angiotensin II Receptor Blockade

Eprosartan is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[8] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) and a potent vasoconstrictor.[8] By blocking the AT1 receptor, Eprosartan prevents the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure.[8][9]

Caption: Mechanism of action of Eprosartan via AT1 receptor blockade.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of Eprosartan in a biological matrix using this compound as an internal standard.

Caption: A typical bioanalytical workflow for Eprosartan quantification.

References

- 1. Pharmacology of eprosartan, an angiotensin II receptor antagonist: exploring hypotheses from clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Eprosartan D3 | SynZeal [synzeal.com]

- 4. This compound | CAS 1185243-70-2 | LGC Standards [lgcstandards.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a LC-MS/MS Method for Eprosartan: Application to pharmacokinetic studies [zenodo.org]

- 8. What is the mechanism of Eprosartan Mesylate? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

The Role of Eprosartan-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Eprosartan-d3 when used as an internal standard in the quantitative analysis of Eprosartan, particularly in bioanalytical applications. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable analytical method development, ensuring accuracy and precision in complex matrices such as plasma and urine.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of this compound as an internal standard is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. This compound is chemically identical to Eprosartan, with the exception that three hydrogen atoms have been replaced by their heavier isotope, deuterium.

This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1] Consequently, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard, and any variations in instrument response will affect both compounds equally. This co-varying behavior allows for accurate correction of analytical errors.

Mechanism of Action of this compound

This compound is the deuterium-labeled form of Eprosartan, an angiotensin II receptor antagonist.[2] As an internal standard, its primary role is to compensate for variability in the analytical method. Stable isotopically labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry.[1]

The mechanism can be broken down into the following key aspects:

-

Chemical and Physical Similarity: this compound shares the same chemical structure and properties as Eprosartan. This ensures that it has a similar extraction recovery from the biological matrix and a nearly identical retention time during chromatographic separation.

-

Mass Differentiation: The three deuterium atoms in this compound give it a molecular weight that is three Daltons higher than Eprosartan. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection and quantification of both the analyte and the internal standard.

-

Correction for Matrix Effects: Biological samples like plasma contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Because this compound co-elutes with Eprosartan, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.

-

Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction), some amount of the analyte may be lost. Since this compound is added at the beginning, it is subject to the same potential losses. The use of the analyte-to-internal standard ratio corrects for this, ensuring that the final calculated concentration is accurate.

Experimental Protocols

While specific parameters may vary between laboratories and instrumentation, the following provides a detailed methodology for a typical bioanalytical assay for the quantification of Eprosartan in human plasma using this compound as an internal standard, based on established methods.[3][4]

Preparation of Stock and Working Solutions

-

Eprosartan Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eprosartan mesylate and dissolve it in 10 mL of a suitable solvent, such as methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Eprosartan stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (either a calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution. The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both Eprosartan and this compound.

-

Eprosartan Transition: The exact m/z values will depend on the specific adduct ion formed (e.g., [M+H]+).

-

This compound Transition: The precursor ion will be 3 Daltons higher than that of Eprosartan, and the product ion may or may not have the deuterium label depending on the fragmentation pattern.

-

-

Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. The concentrations of the QC and unknown samples are then calculated from their peak area ratios using the regression equation of the calibration curve.

-

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for Eprosartan using this compound as an internal standard.

Table 1: Linearity and Range

| Parameter | Value |

| Linearity Range | 5 - 2000 ng/mL |

| Regression Model | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 5 | < 15 | < 15 | 85 - 115 |

| Low Quality Control (LQC) | 15 | < 15 | < 15 | 85 - 115 |

| Medium Quality Control (MQC) | 200 | < 15 | < 15 | 85 - 115 |

| High Quality Control (HQC) | 1600 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Factor |

| Eprosartan | 85 - 95 | 0.95 - 1.05 |

| This compound | 85 - 95 | 0.95 - 1.05 |

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Experimental workflow for the bioanalytical quantification of Eprosartan using this compound.

References

Solubility and Stability of Eprosartan-d3 in Organic Solvents: A Technical Guide

Introduction

Eprosartan-d3 is the deuterated form of Eprosartan, a selective angiotensin II receptor antagonist utilized in the management of hypertension. As a stable isotope-labeled internal standard, this compound is critical in pharmacokinetic and bioanalytical studies to ensure accurate quantification of Eprosartan in biological matrices.[1][2] Understanding its solubility and stability in organic solvents is paramount for the development of robust analytical methods, formulation studies, and for ensuring the integrity of stock solutions and samples. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Eprosartan, which is considered a close surrogate for this compound, in various organic solvents, along with detailed experimental protocols and visual workflows.

Disclaimer: Specific solubility and stability data for this compound are not extensively available in the public domain. The data presented herein are primarily for Eprosartan Mesylate, the common salt form of Eprosartan. Given that deuterium labeling represents a minor structural modification, the physicochemical properties, including solubility and stability, of this compound are expected to be highly similar to those of Eprosartan Mesylate.

Core Concepts: Solubility and Stability

The solubility of a compound in a particular solvent is a critical parameter that dictates its handling, formulation, and analytical characterization. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Stability, in the context of a pharmaceutical compound, refers to its ability to retain its chemical and physical integrity over time under specific storage and handling conditions. Degradation of the compound can lead to a loss of potency and the formation of potentially harmful impurities.

Data Presentation: Solubility of Eprosartan Mesylate

The following table summarizes the known solubility of Eprosartan Mesylate in various organic solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [3] |

| Dimethylformamide (DMF) | Approximately 30 mg/mL | [3] |

| Ethanol | Approximately 1 mg/mL | [3] |

| Ethanol | Freely soluble | [4][5] |

| Methanol:Acetonitrile:Buffer (pH 6.85) (45:45:10) | Soluble (Used as mobile phase) | [6] |

| 0.5% Formic acid-methanol-acetonitrile (80:25:20, v/v/v, pH 2.80) | Soluble (Used as mobile phase) | [7] |

Data Presentation: Stability of Eprosartan Mesylate

Eprosartan Mesylate has been shown to be stable under recommended storage conditions.[4] Stability-indicating methods have been developed to assess its degradation under various stress conditions.

| Condition | Observation | Reference |

| Acidic, Basic, Photochemical, and Thermal Degradation | Drug undergoes degradation | [6] |

| Hydrolysis, Oxidation, Photolysis, and Heat | Degradation products do not interfere with detection of eprosartan | [7] |

| Long-term Storage (-20°C) | Stable for ≥ 4 years (as a crystalline solid) | [3] |

| Aqueous Solution | Not recommended to store for more than one day | [3] |

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a compound like Eprosartan Mesylate in an organic solvent involves the following steps:

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged to remove any undissolved solid particles.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Stability-Indicating HPLC Method

The following protocol outlines a general procedure for a stability-indicating HPLC method to assess the degradation of Eprosartan Mesylate, which can be adapted for this compound.

-

Preparation of Stock Solution: A stock solution of Eprosartan Mesylate is prepared in a suitable organic solvent (e.g., methanol or a mixture of solvents used in the mobile phase).

-

Forced Degradation Studies: The stock solution is subjected to various stress conditions to induce degradation. These conditions typically include:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Heating the solid drug or its solution at a high temperature.

-

Photodegradation: Exposing the solution to UV light.

-

-

Sample Preparation: After the specified stress period, the samples are neutralized (if necessary) and diluted to a suitable concentration with the mobile phase.

-

HPLC Analysis: The stressed samples, along with an unstressed control sample, are analyzed by a validated HPLC method. A typical HPLC system for this purpose would consist of:

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and organic solvents (e.g., acetonitrile and/or methanol). The composition can be isocratic or gradient.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the drug shows maximum absorbance (e.g., 232 nm).

-

-

Data Analysis: The chromatograms are analyzed to assess the peak purity of the parent drug and to separate and quantify any degradation products. The method is considered "stability-indicating" if it can resolve the parent drug peak from all degradation product peaks.

Mandatory Visualization

Caption: Workflow for assessing the stability of this compound.

Caption: Protocol for determining the solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Development and validation of a high-performance liquid chromatographic method for determination of eprosartan in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Eprosartan-d3 CAS number and molecular formula

An In-depth Technical Guide to Eprosartan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the angiotensin II receptor antagonist, Eprosartan. The information compiled herein is intended to support research and development activities by providing detailed chemical data, insights into its mechanism of action, pharmacokinetic profiles, and a summary of its clinical efficacy.

Core Chemical Identifiers

| Identifier | Value | Source |

| Compound | This compound | |

| CAS Number | 1185243-70-2 | [1][2] |

| Molecular Formula | C23H21D3N2O4S | [2] |

| Molecular Weight | 427.53 g/mol | [2] |

This compound is the deuterium-labeled version of Eprosartan, a selective, competitive, and orally active angiotensin II receptor antagonist.[3] Stable isotope-labeled compounds like this compound are valuable tools in drug development, particularly for quantitative analysis in pharmacokinetic studies.[3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Eprosartan exerts its therapeutic effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor in tissues such as vascular smooth muscle and the adrenal gland.[4] This blockade results in vasodilation and a reduction in aldosterone secretion, leading to a decrease in blood pressure.[4] Eprosartan is a reversible, competitive inhibitor of the AT1 receptor, with an affinity that is 1,000 times greater than for the AT2 receptor.[4]

The signaling pathway below illustrates the points of intervention of Angiotensin II Receptor Blockers (ARBs) like Eprosartan within the Renin-Angiotensin-Aldosterone System.

Pharmacokinetic Profile

Eprosartan exhibits a well-characterized pharmacokinetic profile. Following oral administration, it is absorbed with an absolute bioavailability of approximately 13%.[5]

| Pharmacokinetic Parameter | Value | Source |

| Bioavailability | ~13% | [5][6] |

| Time to Peak Plasma Concentration | 1-2 hours (fasted state) | [5] |

| Protein Binding | ~98% | [5] |

| Metabolism | Primarily unmetabolized; <2% excreted as a glucuronide | [5] |

| Elimination Half-Life | 5-9 hours | [6] |

| Primary Excretion Route | Biliary and renal | [5] |

The presence of food has been shown to slow the rate of absorption, but this is not considered to be clinically significant.[5][6] Eprosartan does not accumulate significantly with long-term therapy.[5]

Experimental Protocols

Detailed experimental protocols for clinical and preclinical studies are often proprietary. However, based on publicly available documentation, including from the U.S. Food and Drug Administration (FDA) and published research, the following methodologies are representative of the studies conducted on Eprosartan.

Protocol: Single-Dose Intravenous Pharmacokinetic Study

This protocol is based on a single-blind, placebo-controlled, dose-rising study to evaluate the safety, tolerability, and pharmacokinetics of intravenous Eprosartan in healthy male volunteers.[7]

1. Study Design:

-

Single-blind, placebo-controlled, intravenous dose-escalation design.[7]

-

Subjects participate in multiple study sessions, separated by a washout period of at least one week.[7]

-

In each session, subjects receive either a placebo (0.9% sodium chloride solution) or a single intravenous dose of Eprosartan.[7]

2. Investigational Product Administration:

-

Eprosartan is diluted to a final volume of 50 mL with 0.9% sodium chloride.[7]

-

The solution is infused over a 30-minute period using an electronic syringe pump.[7]

3. Sample Collection for Pharmacokinetic Analysis:

-

Blood samples are collected at predefined intervals before, during, and after the infusion to characterize the plasma concentration-time profile of Eprosartan.

4. Bioanalytical Method:

-

Plasma concentrations of Eprosartan are typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

5. Safety and Tolerability Assessments:

-

Monitoring of vital signs, electrocardiograms (ECGs), and adverse events throughout the study.[7]

Protocol: In Vitro AT1 Receptor Binding Assay

This protocol describes a method to determine the binding affinity of Eprosartan to the AT1 receptor in rat brain tissue using in vitro autoradiography.[8]

1. Animal Model and Treatment:

-

Rats are administered Eprosartan (e.g., 30 and 60 mg/kg/day) or a vehicle control for a specified duration (e.g., 4 weeks) via intraperitoneal osmotic minipumps.[8]

2. Tissue Preparation:

-

Following treatment, animals are euthanized, and brains are rapidly removed and frozen.

-

Coronal brain sections are cut using a cryostat and mounted on slides.

3. Autoradiography:

-

Brain sections are incubated with a radioligand specific for angiotensin II receptors, such as 125I-(Sar1-Ile8) angiotensin II.[8]

-

The incubation is performed in the presence or absence of competing ligands to determine total and non-specific binding.

4. Data Acquisition and Analysis:

-

The slides are exposed to autoradiographic film.

-

The resulting autoradiograms are quantified by densitometry to measure the amount of radioligand binding in specific brain regions known to express AT1 receptors (e.g., paraventricular nucleus, subfornical organ).[8]

-

The inhibition of radioligand binding in the presence of Eprosartan is used to determine its binding affinity (IC50).

Clinical Efficacy

The antihypertensive effects of Eprosartan have been demonstrated in numerous placebo-controlled and active-comparator clinical trials.[4][9]

Efficacy Data from Placebo-Controlled Trials

In placebo-controlled trials, Eprosartan administered at doses of 600 mg to 1200 mg once daily resulted in significant reductions in sitting systolic and diastolic blood pressure at trough.[4]

| Blood Pressure Parameter | Reduction vs. Placebo (mmHg) | Source |

| Systolic Blood Pressure | 5-10 | [4] |

| Diastolic Blood Pressure | 3-6 | [4] |

A meta-analysis of seven randomized controlled trials (n=839) showed a weighted mean difference of 6.55 mmHg in systolic blood pressure reduction for Eprosartan compared to placebo.[10] For diastolic blood pressure, the weighted mean difference was 3.95 mmHg in favor of Eprosartan (n=662).[10]

Efficacy Data from Active-Comparator Trials

Eprosartan has been compared to other first-line antihypertensive agents, demonstrating comparable or, in some cases, superior efficacy.

| Comparator | Outcome | Source |

| Enalapril | Eprosartan showed similar or greater antihypertensive effects. In patients with severe hypertension, Eprosartan was more effective in reducing systolic blood pressure. | [9] |

| Losartan | Eprosartan was associated with a statistically significant greater reduction in systolic blood pressure. | [10] |

| Telmisartan | A marginal benefit was observed for telmisartan in diastolic blood pressure reduction. | [10] |

| Atenolol | Atenolol was associated with greater decreases in both systolic and diastolic blood pressure. | [10] |

Conclusion

This compound serves as an essential tool for the precise quantification of Eprosartan in biological matrices, facilitating robust pharmacokinetic and metabolism studies. The parent compound, Eprosartan, is an effective and well-tolerated angiotensin II receptor antagonist with a solid foundation of clinical evidence supporting its use in the management of hypertension. Its mechanism of action via the selective blockade of the AT1 receptor is well-understood, and its pharmacokinetic profile allows for effective once-daily dosing. The data and methodologies presented in this guide provide a comprehensive resource for professionals engaged in the research and development of cardiovascular therapeutics.

References

- 1. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1185243-70-2 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics of eprosartan in healthy subjects, patients with hypertension, and special populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eprosartan mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Central inhibition of AT1receptors by eprosartan--in vitro autoradiography in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antihypertensive effects and safety of eprosartan: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Use of Deuterated Eprosartan: A Technical Review of Current Applications and Future Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eprosartan is a selective angiotensin II receptor antagonist widely used in the management of hypertension. While the therapeutic use of a deuterated form of Eprosartan has not been clinically evaluated, the principles of isotopic substitution offer a potential avenue for pharmacokinetic optimization. This technical guide provides a comprehensive review of the known pharmacology and pharmacokinetics of Eprosartan, explores the theoretical impact of deuteration on its metabolic profile, and details the current, primary application of deuterated Eprosartan as an internal standard in bioanalytical assays. This document serves as a resource for researchers and drug development professionals interested in the potential of deuterated pharmaceuticals and the analytical methodologies underpinning their study.

Introduction to Eprosartan and the Rationale for Deuteration

Eprosartan is a non-biphenyl, non-tetrazole angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT1 receptor.[1] This blockade results in vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[2] Eprosartan is primarily eliminated unchanged, with minimal metabolism.[3][4][5] Less than 2% of an oral dose is excreted as a glucuronide conjugate, and it is not a substrate for the cytochrome P450 enzyme system.[3][4][6]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy in drug development to improve metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow metabolic processes that involve the cleavage of this bond. While Eprosartan's limited metabolism suggests that deuteration may not dramatically alter its overall pharmacokinetic profile, even minor metabolic pathways can sometimes be significant. Theoretically, deuteration at sites susceptible to minor oxidation or conjugation could subtly enhance its bioavailability or prolong its half-life.

Pharmacology and Mechanism of Action of Eprosartan

Eprosartan is a competitive antagonist of the angiotensin II type 1 (AT1) receptor, with an affinity approximately 1,000 times greater than for the AT2 receptor.[2] By blocking the AT1 receptor, Eprosartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[2][4]

Pharmacokinetics of Eprosartan

The pharmacokinetic profile of Eprosartan has been well-characterized in healthy volunteers and patient populations. A summary of key pharmacokinetic parameters is presented in the table below.

| Parameter | Value | Reference |

| Absolute Bioavailability | ~13% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasted) | [4] |

| Plasma Protein Binding | ~98% | [3] |

| Volume of Distribution (Vd) | ~13 L | |

| Terminal Elimination Half-life (t1/2) | 5-9 hours | [3][7] |

| Metabolism | Minimal (<2% as glucuronide) | [3][4] |

| Elimination | Primarily biliary and renal excretion of unchanged drug | [4] |

Deuterated Eprosartan as an Internal Standard

The primary and well-established use of deuterated Eprosartan, specifically Eprosartan-d3, is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they have nearly identical chemical and physical properties to the analyte, but are distinguishable by mass.[9][10] This allows for accurate correction of variability during sample preparation and analysis.[10]

Experimental Protocol for the Use of this compound as an Internal Standard

The following is a representative protocol for the quantification of Eprosartan in human plasma using this compound as an internal standard.

Objective: To determine the concentration of Eprosartan in human plasma samples.

Materials:

-

Human plasma samples

-

Eprosartan analytical standard

-

This compound internal standard solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile

-

Formic acid

-

Water, HPLC grade

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 50 mm x 2.0 mm, 5 µm)

-

Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient elution may be required).

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Eprosartan: m/z 425.1 → 207.1

-

This compound: m/z 428.1 → 210.1

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Eprosartan to this compound against the concentration of Eprosartan standards.

-

Determine the concentration of Eprosartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Hypothetical Development of a Deuterated Eprosartan Therapeutic

While there is no current clinical development of a deuterated Eprosartan for therapeutic use, the following workflow outlines the key steps that would be involved in such a research program.

Conclusion

The use of deuterated Eprosartan is currently confined to its role as an indispensable tool in bioanalytical chemistry, where it serves as a highly reliable internal standard for the accurate quantification of the parent drug in biological matrices. While the therapeutic development of a deuterated Eprosartan has not been pursued, likely due to the drug's already limited metabolism, the principles of deuteration remain a valid strategy for optimizing the pharmacokinetic properties of other drug candidates that undergo more extensive metabolic clearance. This review provides a foundational understanding of Eprosartan's pharmacology and the established applications of its deuterated analog, offering a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

- 1. This compound | C23H24N2O4S | CID 46781481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Eprosartan mesylate - Australian Prescriber [australianprescriber.tg.org.au]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharmaservices.com [biopharmaservices.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Analytes Using Eprosartan-d3 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. Eprosartan-d3, the deuterium-labeled analog of Eprosartan, serves as an ideal internal standard for the quantification of Eprosartan and other structurally related angiotensin II receptor antagonists. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS/MS assays. The methodologies outlined are applicable to various biological matrices and are intended to guide researchers in developing and validating robust bioanalytical methods.

Principle of LC-MS/MS with an Internal Standard

The fundamental principle involves adding a known concentration of the internal standard (this compound) to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the analyte in the calibration standards. This ratiometric approach corrects for potential variability in extraction recovery, matrix effects, and instrument response.

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Eprosartan Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Eprosartan reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

Store at 2-8°C.

1.2. This compound Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

Store at 2-8°C.

1.3. Working Solutions:

-

Prepare working solutions of Eprosartan by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound by diluting the stock solution with the same solvent to a final concentration of, for example, 100 ng/mL. This concentration may need to be optimized based on the expected analyte concentration range and instrument sensitivity.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma or serum.

2.1. Procedure:

-

Pipette 100 µL of the plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to dissolve and inject into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrument and application.

3.1. Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.2. Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

3.3. MRM Transitions and Collision Energies

The precursor ion for Eprosartan is its protonated molecule [M+H]⁺, which has a theoretical m/z of 425.1. For this compound, the [M+H]⁺ ion will be at m/z 428.1. The product ions are generated by collision-induced dissociation (CID) of the precursor ions. Based on the fragmentation pattern of Eprosartan, the following transitions are recommended.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Eprosartan | 425.1 | 207.1 | 35 |

| 425.1 | 341.1 | 25 | |

| This compound | 428.1 | 210.1 | 35 |

| 428.1 | 344.1 | 25 |

Note: The most abundant and stable product ion should be used for quantification (quantifier), and a second product ion can be used for confirmation (qualifier). Collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation

The quantitative data from a method validation study should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Eprosartan | 1 - 1000 | y = 0.015x + 0.002 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 ± 0.12 | 98.0 | 12.2 |

| Low QC | 3 | 2.95 ± 0.25 | 98.3 | 8.5 |

| Mid QC | 100 | 102.1 ± 7.8 | 102.1 | 7.6 |

| High QC | 800 | 810.5 ± 55.1 | 101.3 | 6.8 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low QC | 85.2 | 86.1 | 95.6 |

| High QC | 87.5 | 86.9 | 98.2 |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the bioanalytical method using this compound as an internal standard.

LC-MS/MS Bioanalytical Workflow

Signaling Pathway Context (Illustrative)

While Eprosartan is not directly involved in a signaling pathway in the context of being an internal standard, it is an angiotensin II receptor antagonist. The following diagram illustrates the renin-angiotensin system, the pathway in which the analyte acts.

Renin-Angiotensin System and Eprosartan's Mechanism

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Eprosartan and related analytes in biological matrices by LC-MS/MS. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate high-quality bioanalytical assays. Adherence to these guidelines, with appropriate optimization for specific instrumentation and study requirements, will ensure the generation of accurate and reproducible data in pharmacokinetic, toxicokinetic, and other drug development studies.

Application Notes and Protocol for the Quantification of Eprosartan in Human Plasma using Eprosartan-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprosartan is an angiotensin II receptor antagonist used in the treatment of hypertension. Accurate and reliable quantification of Eprosartan in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of Eprosartan in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Eprosartan-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Eprosartan reference standard

-

This compound internal standard (IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation

-

Eprosartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eprosartan in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Eprosartan stock solution in 50% methanol to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Eprosartan from human plasma.

-

Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Add 100 µL of human plasma to the appropriately labeled tubes.

-